3-Aminobenzo[g]isoquinoline-5,10-dione
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Overview
Description
3-Aminobenzo[g]isoquinoline-5,10-dione is an organic compound with the molecular formula C₁₃H₈N₂O₂. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminobenzo[g]isoquinoline-5,10-dione typically involves the cyclization of appropriate precursors. One common method starts with 2-methyl-1,4-naphthoquinone (vitamin K) and involves an intramolecular Heck reaction of an N-vinylacetamide. The reaction is facilitated by cesium carbonate and a bulky, electron-rich trialkylphosphine (tBuCy₂P.HBF₄), which provides high 6-endo-trig selectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Aminobenzo[g]isoquinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted isoquinoline compounds .
Scientific Research Applications
3-Aminobenzo[g]isoquinoline-5,10-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-aminobenzo[g]isoquinoline-5,10-dione involves its interaction with various molecular targets. In the context of its antitubercular activity, the compound interferes with the bacterial cell wall synthesis and disrupts essential metabolic pathways. The presence of the quinone moiety allows it to participate in redox reactions, generating reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
- Benzo[g]isoquinoline-5,10-dione
- Benzo[g]quinoline-5,10-dione
- Benzo[g]quinoline-5,6-dione
- Anthraquinone
Uniqueness
3-Aminobenzo[g]isoquinoline-5,10-dione is unique due to the presence of the amino group at the 3-position, which enhances its biological activity and allows for further functionalization. This makes it more versatile compared to its analogs, which may lack the amino functionality .
Properties
CAS No. |
646059-00-9 |
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Molecular Formula |
C13H8N2O2 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
3-aminobenzo[g]isoquinoline-5,10-dione |
InChI |
InChI=1S/C13H8N2O2/c14-11-5-9-10(6-15-11)13(17)8-4-2-1-3-7(8)12(9)16/h1-6H,(H2,14,15) |
InChI Key |
ZXSHZLLJEXNLQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=NC=C3C2=O)N |
Origin of Product |
United States |
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